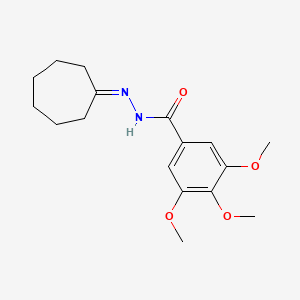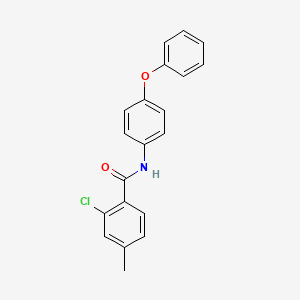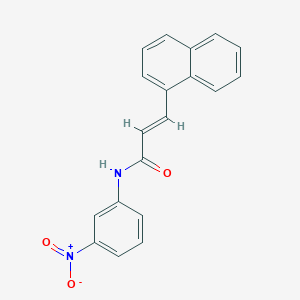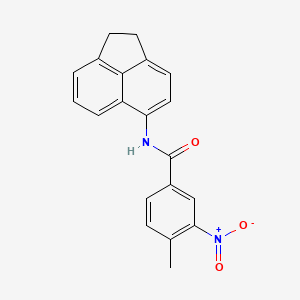
7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one, also known as DMBX, is a synthetic compound belonging to the class of coumarin derivatives. It is a potent inhibitor of human protein tyrosine phosphatase 1B (PTP1B), which makes it a promising candidate for the treatment of type 2 diabetes and obesity.
Mecanismo De Acción
7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one acts as a competitive inhibitor of PTP1B by binding to its catalytic site. This leads to the dephosphorylation of insulin receptor substrate-1 (IRS-1) and subsequent activation of the insulin signaling pathway. Activation of this pathway results in increased glucose uptake and utilization in skeletal muscle and adipose tissue, leading to improved glycemic control and reduced insulin resistance.
Biochemical and Physiological Effects:
7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one has been shown to improve glucose homeostasis and insulin sensitivity in animal models of type 2 diabetes and obesity. It also reduces body weight and adiposity by increasing energy expenditure and reducing food intake. In addition, 7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one has anti-inflammatory and anti-cancer effects, which may be attributed to its ability to inhibit PTP1B and other signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one is a potent and selective inhibitor of PTP1B, making it a valuable tool for studying the insulin signaling pathway and its role in metabolic diseases. However, its low solubility in water and limited stability in biological systems may limit its use in certain experiments. In addition, its potential toxicity and off-target effects should be carefully evaluated in preclinical studies.
Direcciones Futuras
Future research on 7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one should focus on optimizing its pharmacokinetic and pharmacodynamic properties to improve its efficacy and safety for clinical use. This may involve the development of prodrugs or formulation strategies to enhance its solubility and stability in biological systems. In addition, further studies are needed to elucidate its anti-inflammatory and anti-cancer mechanisms and evaluate its potential for the treatment of other diseases. Finally, the identification of novel PTP1B inhibitors with improved properties may lead to the development of more effective therapies for metabolic disorders.
Métodos De Síntesis
The synthesis of 7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one involves the condensation of 3,3-dimethylacrylic acid with salicylaldehyde followed by cyclization to form the coumarin ring. The resulting compound is then reacted with ethyl bromoacetate to obtain 7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one. The overall yield of the synthesis is around 25%.
Aplicaciones Científicas De Investigación
7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one has been extensively studied for its potential therapeutic applications. Its inhibitory activity against PTP1B makes it a promising candidate for the treatment of type 2 diabetes and obesity. PTP1B is a negative regulator of insulin signaling, and its inhibition can enhance insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue. In addition, 7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one has also shown anti-inflammatory and anti-cancer activities in preclinical studies.
Propiedades
IUPAC Name |
7-(3,3-dimethyl-2-oxobutoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-15(2,3)13(16)9-18-11-6-4-10-5-7-14(17)19-12(10)8-11/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WADDQEVXGWCGMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)COC1=CC2=C(C=C1)C=CC(=O)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-nitrophenyl)-2-furaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5789512.png)
![methyl 2-{[(2-methoxyphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5789522.png)

![2-({5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5789538.png)


![ethyl 3-{[(3-fluoro-4-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5789569.png)



![2-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)benzamide](/img/structure/B5789608.png)


![2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5789617.png)